- Synthesis and antifungal activities of 1-(1H-1,2,4-triazole-1-yl)-2-(t-butyl)-3-[(4-substituted benzyl)-piperazin-1-yl]-2-propanols, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(4), 208-213

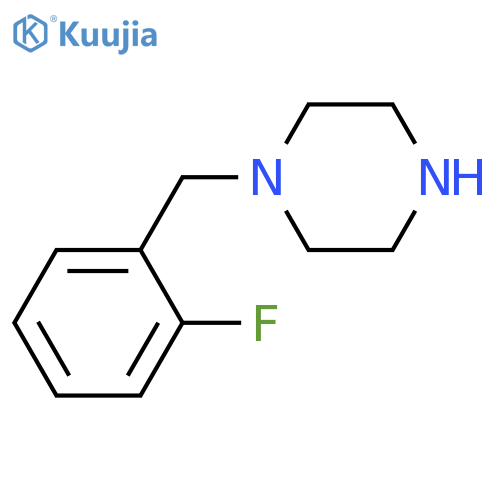

Cas no 89292-78-4 (1-(2-Fluorobenzyl)piperazine)

1-(2-Fluorobenzyl)piperazine Propiedades químicas y físicas

Nombre e identificación

-

- Piperazine,1-[(2-fluorophenyl)methyl]-

- 1-(2-Fluorobenzyl)piperazine

- 1-(2-FLUOROBENZYL)-PIPERAZINE

- 1-[(2-fluorophenyl)methyl]piperazine

- 1-(2-Fluoro-benzyl)-piperazine

- Piperazine,1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)

- [(2-fluorophenyl)methyl]piperazine

- 1-(2-fluorobenyl)-piperazine

- 2-fluorobenzylpiperazine

- Piperazine, 1-[(2-fluorophenyl)methyl]-

- 2-fluorobenzyl piperazine

- IGVNZJBYRPULAI-UHFFFAOYSA-N

- BBL019063

- SBB003603

- STK397844

- 1-[(2-Fluorophenyl)methyl]piperazine (ACI)

- 1-(o-Fluorobenzyl)piperazine

- 4-(2-Fluorobenzyl)piperazine

- N-2-Fluorobenzylpiperazine

- 1-[(2-fluorophenyl)methyl]-piperazine

- F30639

- AS-11220

- SCHEMBL593144

- 1-(2-Fluorobenzyl)piperazine, 96%

- Piperazine,1-[(2-fluorophenyl)methyl]-,hydrochloride(1:1)

- 89292-78-4

- DTXSID00963040

- AKOS000198929

- FS-1476

- A843124

- MFCD02256027

- EN300-11007

- SY040438

-

- MDL: MFCD02256027

- Renchi: 1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2

- Clave inchi: IGVNZJBYRPULAI-UHFFFAOYSA-N

- Sonrisas: FC1C(CN2CCNCC2)=CC=CC=1

Atributos calculados

- Calidad precisa: 194.12200

- Masa isotópica única: 194.12192665g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 169

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.4

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 15.3

- Carga superficial: 0

Propiedades experimentales

- Color / forma: liquid

- Denso: 1.170 g/mL at 25 °C(lit.)

- Punto de ebullición: 93-96 °C/0.2 mmHg(lit.)

- Punto de inflamación: Fahrenheit: >230 ° f

Celsius: >110 ° c - índice de refracción: n20/D 1.5330(lit.)

- PSA: 15.27000

- Logp: 1.49760

- Presión de vapor: 0.0±0.6 mmHg at 25°C

- Disolución: Not determined

1-(2-Fluorobenzyl)piperazine Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H319

- Declaración de advertencia: P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: S23-S24/25

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:Store at room temperature

1-(2-Fluorobenzyl)piperazine Datos Aduaneros

- Código HS:2933599090

- Datos Aduaneros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2-Fluorobenzyl)piperazine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-11220-50MG |

1-(2-Fluorobenzyl)piperazine |

89292-78-4 | >97% | 50mg |

£102.00 | 2023-09-09 | |

| abcr | AB148033-10 g |

1-(2-Fluorobenzyl)piperazine; 97% |

89292-78-4 | 10g |

€139.00 | 2022-03-25 | ||

| abcr | AB148033-25 g |

1-(2-Fluorobenzyl)piperazine, 97%; . |

89292-78-4 | 97% | 25g |

€319.00 | 2023-05-09 | |

| eNovation Chemicals LLC | Y1047576-5g |

3-[(3-carboxypropanoyl)oxy]cholan-24-oic acid |

89292-78-4 | 96% | 5g |

$120 | 2024-06-07 | |

| eNovation Chemicals LLC | D565862-5g |

1-(2-Fluorobenzyl)piperazine |

89292-78-4 | 97% | 5g |

$180 | 2024-05-24 | |

| Chemenu | CM120178-25g |

1-(2-Fluorobenzyl)piperazine |

89292-78-4 | 96% | 25g |

$283 | 2021-08-06 | |

| Chemenu | CM120178-5g |

1-(2-Fluorobenzyl)piperazine |

89292-78-4 | 96% | 5g |

$*** | 2023-05-29 | |

| abcr | AB148033-1 g |

1-(2-Fluorobenzyl)piperazine, 97%; . |

89292-78-4 | 97% | 1g |

€91.80 | 2023-05-09 | |

| Key Organics Ltd | AS-11220-1MG |

1-(2-Fluorobenzyl)piperazine |

89292-78-4 | >97% | 1mg |

£37.00 | 2023-09-09 | |

| abcr | AB148033-2 g |

1-(2-Fluorobenzyl)piperazine; 97% |

89292-78-4 | 2g |

€93.50 | 2022-03-25 |

1-(2-Fluorobenzyl)piperazine Métodos de producción

Métodos de producción 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 h, reflux; cooled

1.4 Reagents: Water

Métodos de producción 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.3 Reagents: Sodium hydroxide ; pH 14, rt

- Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents, Australian Journal of Chemistry, 2002, 55(9), 565-576

Métodos de producción 3

1.2 Reagents: Potassium carbonate Solvents: Water ; 1 h

- Synthesis and biological activity of new 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole, Journal of Chemical Research, 2006, (12), 809-811

Métodos de producción 4

- Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176

Métodos de producción 5

- Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents, Letters in Drug Design & Discovery, 2016, 13(10), 1063-1075

Métodos de producción 6

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

- The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities, Journal of Chemical Research, 2022, 46(6),

Métodos de producción 7

- Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives, Natural Product Research, 2020, 34(9), 1282-1287

Métodos de producción 8

- Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80

Métodos de producción 9

- Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors, European Journal of Medicinal Chemistry, 2011, 46(4), 1404-1414

Métodos de producción 10

- Design, synthesis and biological evaluation of new phthalimide and saccharin derivatives with alicyclic amines targeting cholinesterases, beta-secretase and amyloid beta aggregation, European Journal of Medicinal Chemistry, 2017, 125, 676-695

Métodos de producción 11

- Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA, Journal of Chemical Sciences (Berlin, 2015, 127(12), 2251-2260

1-(2-Fluorobenzyl)piperazine Raw materials

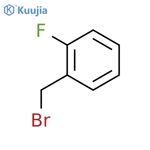

- 1-(bromomethyl)-2-fluorobenzene

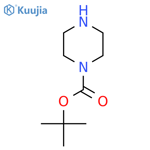

- N-Boc-piperazine

- 2-Fluorobenzyl chloride

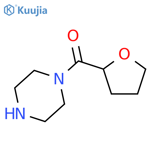

- 1-(oxolane-2-carbonyl)piperazine

1-(2-Fluorobenzyl)piperazine Preparation Products

1-(2-Fluorobenzyl)piperazine Literatura relevante

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

89292-78-4 (1-(2-Fluorobenzyl)piperazine) Productos relacionados

- 435345-41-8(1-(2-Fluorobenzyl)piperazine)

- 874774-61-5(1-(2,6-Difluorophenyl)methylpiperazine)

- 179334-18-0(Piperazine,1-[(2,5-difluorophenyl)methyl]-)

- 401-35-4(N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine)

- 1807121-25-0(Ethyl 5-bromomethyl-2-cyano-4-methylphenylacetate)

- 1334500-08-1(4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid)

- 24386-17-2(5'-Amino-2,2':3',2''-terfuran-4'-carbonitrile)

- 899963-05-4(N'-(4-chlorophenyl)methyl-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide)

- 690645-97-7(4-(((2,6-dichlorophenyl)sulfonamido)methyl)benzoic acid)

- 1094641-61-8(N,N-Dimethyl-3-(methylamino)methylaniline)